molecular formula C16H17FN4O2 B2801545 3-fluoro-4-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide CAS No. 2380178-03-8

3-fluoro-4-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B2801545
CAS No.: 2380178-03-8
M. Wt: 316.336
InChI Key: HZMPYSUKQSVLSJ-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide is a synthetic organic compound with the molecular formula C16H17FN4O2 and a molecular weight of 316.336 g/mol. This compound is characterized by the presence of a fluoro group, a methoxy group, and a pyrazinylazetidinyl moiety attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-fluoro-4-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, including the formation of the azetidinyl ring and the introduction of the fluoro and methoxy groups. One common synthetic route involves the following steps:

    Formation of the azetidinyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluoro and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using suitable fluorinating and methoxylating agents.

    Coupling with the benzamide core: The final step involves coupling the azetidinyl intermediate with the benzamide core using amide bond formation reactions

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

3-fluoro-4-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluoro and methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-fluoro-4-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and methoxy groups play a crucial role in modulating its binding affinity and selectivity. The azetidinyl ring and pyrazinyl moiety contribute to its overall molecular conformation and stability, which are essential for its biological activity .

Comparison with Similar Compounds

3-fluoro-4-methoxy-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzamide can be compared with other similar compounds, such as:

    3-Fluoro-4-methoxybenzonitrile: This compound shares the fluoro and methoxy groups but lacks the azetidinyl and pyrazinyl moieties.

    4-Fluoro-3-methoxybenzaldehyde: Similar in structure but contains an aldehyde group instead of the benzamide core.

    3-Fluoro-4-methylaniline: Contains a fluoro group and an amino group but lacks the methoxy, azetidinyl, and pyrazinyl moieties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-20(12-9-21(10-12)15-8-18-5-6-19-15)16(22)11-3-4-14(23-2)13(17)7-11/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMPYSUKQSVLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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